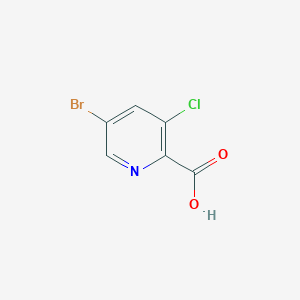

5-Bromo-3-chloropyridine-2-carboxylic acid

CAS No.: 1189513-51-6

Cat. No.: VC2547737

Molecular Formula: C6H3BrClNO2

Molecular Weight: 236.45 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1189513-51-6 |

|---|---|

| Molecular Formula | C6H3BrClNO2 |

| Molecular Weight | 236.45 g/mol |

| IUPAC Name | 5-bromo-3-chloropyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H3BrClNO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11) |

| Standard InChI Key | KPHRXSNSIGEBSN-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1Cl)C(=O)O)Br |

| Canonical SMILES | C1=C(C=NC(=C1Cl)C(=O)O)Br |

Introduction

Chemical Identity and Nomenclature

5-Bromo-3-chloropyridine-2-carboxylic acid is a substituted pyridine derivative with halogen functionalization. The compound is identified by its CAS number 1189513-51-6 and is known by several synonyms in chemical catalogs and research literature .

Primary Identifiers

The compound's primary identification characteristics are presented in the following table:

| Parameter | Information |

|---|---|

| IUPAC Name | 5-Bromo-3-chloropyridine-2-carboxylic acid |

| CAS Registry Number | 1189513-51-6 |

| Molecular Formula | C6H3BrClNO2 |

| Molecular Weight | 236.45 g/mol |

| MDL Number | MFCD12827552 |

Common Synonyms

The compound is known by several alternative names in chemical literature and commercial catalogs:

-

5-Bromo-3-chloropicolinic acid

-

5-Bromo-2-carboxy-3-chloropyridine

-

5-Bromo-3-chloropyridin-2-carboxylic acid

-

2-Pyridinecarboxylic acid, 5-bromo-3-chloro-

These naming conventions follow standard chemical nomenclature principles, with variations reflecting different approaches to describing the compound's structure and functional groups.

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-bromo-3-chloropyridine-2-carboxylic acid is essential for its proper handling, storage, and application in research settings.

Physical State and Appearance

The compound typically presents as a white powder under standard laboratory conditions . Its physical appearance is consistent with many crystalline organic acids of similar molecular weight.

Physicochemical Properties

The following table summarizes key physical and chemical properties of the compound:

The compound's relatively high boiling point reflects its molecular weight and potential for intermolecular hydrogen bonding through the carboxylic acid functionality. The predicted pKa value of approximately 2.12 indicates moderate acidity, typical for aromatic carboxylic acids.

Structural Characteristics

The molecular structure of 5-bromo-3-chloropyridine-2-carboxylic acid features a pyridine ring with specific substitution patterns that define its chemical behavior and reactivity.

Molecular Structure

The compound's structural features include:

-

A pyridine ring as the core structure

-

A carboxylic acid group at the 2-position

-

A chlorine substitution at the 3-position

-

A bromine substitution at the 5-position

This pattern of substitution creates a molecule with distinct electronic properties and reactivity patterns. The electron-withdrawing nature of both halogen substituents affects the electron density distribution across the pyridine ring, influencing the compound's behavior in chemical reactions.

Structure-Property Relationships

The strategic positioning of functional groups contributes to several key properties:

-

The carboxylic acid at position 2 provides acidity and a site for derivatization

-

The halogens (bromine and chlorine) serve as potential sites for further functionalization through metal-catalyzed coupling reactions

-

The nitrogen in the pyridine ring contributes to hydrogen bonding capabilities and metal coordination potential

These structural features make the compound valuable as a building block in organic synthesis, particularly for developing more complex heterocyclic structures.

| Hazard Category | Classification |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H315, H319, H335 |

| Precautionary Statements | P261, P305, P351, P338 |

| Hazard Class | IRRITANT |

Interpretation of Hazard Information

The hazard statements associated with this compound indicate:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

The recommended precautionary statements suggest:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

These safety considerations indicate that appropriate personal protective equipment should be used when handling this compound, including gloves, eye protection, and adequate ventilation to minimize exposure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume